molecular formula C10H11NS2 B13044782 1-(3-Thienyl)-N-(3-thienylmethyl)methanamine

1-(3-Thienyl)-N-(3-thienylmethyl)methanamine

Cat. No.: B13044782
M. Wt: 209.3 g/mol
InChI Key: XTHUEYDCVKOMAL-UHFFFAOYSA-N
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Description

1-(3-Thienyl)-N-(3-thienylmethyl)methanamine is an organic compound featuring a methanamine group bonded to two thienyl groups Thienyl groups are derived from thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Thienyl)-N-(3-thienylmethyl)methanamine typically involves the reaction of 3-thienylmethylamine with a suitable thienyl derivative under controlled conditions. One common method involves the use of organometallic reagents such as 3-thienylzinc or 3-thienylmagnesium iodides, which react with the amine to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Thienyl)-N-(3-thienylmethyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thienyl groups to dihydrothiophenes.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thienyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophenes.

    Substitution: Functionalized thienyl derivatives.

Scientific Research Applications

1-(3-Thienyl)-N-(3-thienylmethyl)methanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Thienyl)-N-(3-thienylmethyl)methanamine involves its interaction with molecular targets and pathways. The thienyl groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H11NS2

Molecular Weight

209.3 g/mol

IUPAC Name

1-thiophen-3-yl-N-(thiophen-3-ylmethyl)methanamine

InChI

InChI=1S/C10H11NS2/c1-3-12-7-9(1)5-11-6-10-2-4-13-8-10/h1-4,7-8,11H,5-6H2

InChI Key

XTHUEYDCVKOMAL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CNCC2=CSC=C2

Origin of Product

United States

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